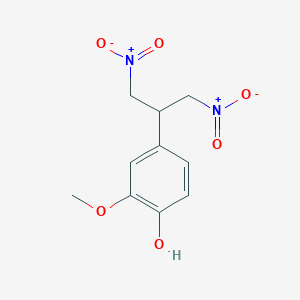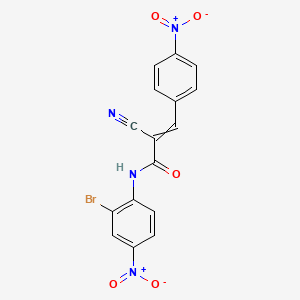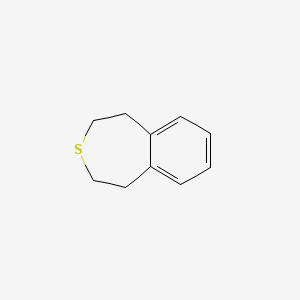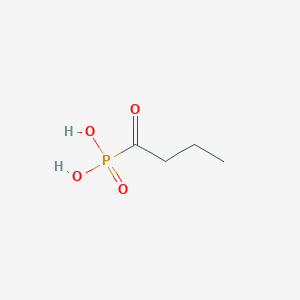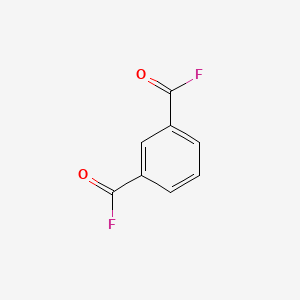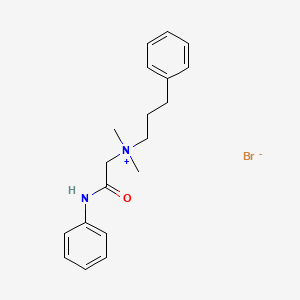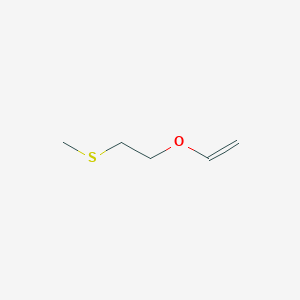
2-(Anilinomethyl)-4-tert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Anilinomethyl)-4-tert-butylphenol: is an organic compound that features a phenol group substituted with an anilinomethyl group and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Anilinomethyl)-4-tert-butylphenol typically involves the reaction of 4-tert-butylphenol with an anilinomethylating agent. One common method is the Mannich reaction, where 4-tert-butylphenol reacts with formaldehyde and aniline under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Anilinomethyl)-4-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The anilinomethyl group can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Nitro, bromo, or sulfonated phenolic compounds.
Aplicaciones Científicas De Investigación
Chemistry: 2-(Anilinomethyl)-4-tert-butylphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases where enzyme inhibition is beneficial. Its structural features allow it to interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its phenolic structure contributes to the stability and performance of these materials.
Mecanismo De Acción
The mechanism of action of 2-(Anilinomethyl)-4-tert-butylphenol involves its interaction with specific molecular targets, such as enzymes. The phenol group can form hydrogen bonds with active site residues, while the anilinomethyl group can engage in π-π interactions with aromatic amino acids. These interactions inhibit the enzyme’s activity, leading to the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
4-tert-Butylphenol: Lacks the anilinomethyl group, making it less versatile in terms of chemical reactivity.
2-(Anilinomethyl)phenol: Lacks the tert-butyl group, which affects its steric and electronic properties.
4-Anilinomethylphenol: Similar structure but without the tert-butyl group, leading to different reactivity and applications.
Uniqueness: 2-(Anilinomethyl)-4-tert-butylphenol is unique due to the presence of both the anilinomethyl and tert-butyl groups
Propiedades
Número CAS |
6296-78-2 |
|---|---|
Fórmula molecular |
C17H21NO |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
2-(anilinomethyl)-4-tert-butylphenol |
InChI |
InChI=1S/C17H21NO/c1-17(2,3)14-9-10-16(19)13(11-14)12-18-15-7-5-4-6-8-15/h4-11,18-19H,12H2,1-3H3 |
Clave InChI |
HHMAIDLFFRHEBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)O)CNC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
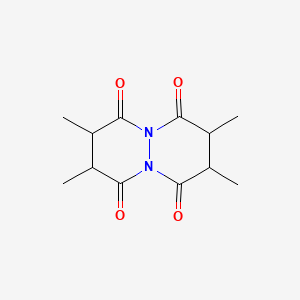
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
